molecular formula C12H8Cl3N3O B024256 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea CAS No. 97627-27-5

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea

Cat. No. B024256
CAS RN: 97627-27-5
M. Wt: 316.6 g/mol
InChI Key: GBOKNHVRVRMECW-UHFFFAOYSA-N
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Description

“1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” is a type of urea . It is a compound that contains a benzimidazole core . This compound has been investigated as pharmaceuticals and therapeutic agents .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 286 mg, 35%; mp 235-236 °C . The 1H NMR (400 MHz, DMSO) δ 9.02 (d, J = 5.5 Hz, 2H, pyridine), 8.06 (s, 2H, dichlorophenyl), 8.03 (s, 1H, dichlorophenyl), 7.86 (d, J = 5.4 Hz, 2H, pyridine), 7.83 (d, J = 8.3 Hz, 1H, benzimidazole), 7.56 (t, J = 7.7 Hz, 1H, benzimidazole), 7.40 (t, J = 7.7 Hz, 1H, benzimidazole), 6.63 (d, J = 8.5 Hz, 1H, benzimidazole) .


Molecular Structure Analysis

The molecular formula of this compound is C12H8Cl3N3O . The central 13-membered ring is essentially planar with a maximum deviation of 0.133 (2) A for atom N1 and makes dihedral angles of 78.64 (9) with the trichlorophenyl ring and 62.60 (10) with the pyridine ring .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H8Cl3N3O . The average mass is 316.570 Da and the monoisotopic mass is 314.973297 Da .

Scientific Research Applications

Biological Evaluation

The compound has been used in the preparation of granulosa cell suspension . Granulosa cells are a type of cell found in the ovary and are involved in the production of hormones such as estrogen. This suggests that the compound could have potential applications in reproductive biology and endocrinology.

Inhibitory Activity

The compound has been investigated for its potential inhibitory activity against EGFR . EGFR, or Epidermal Growth Factor Receptor, is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. This suggests that the compound could be used in the development of anticancer drugs.

Treatment of Multiple Sclerosis

The compound is an impurity of Dalfampridine , which is used to improve walking in people suffering from multiple sclerosis. This suggests that the compound could potentially be used in the treatment of neurological disorders.

Treatment of Injured Mammalian Nerve Tissue

The compound may be used for treating injured mammalian nerve tissue . This suggests that it could have potential applications in neurology and regenerative medicine.

Chemical Properties and Production

The compound has been studied for its chemical properties and production . This suggests that it could be used in various industrial applications, including the production of other chemicals and materials.

Docking Simulations

The compound has been used in docking simulations to investigate if it can fit within the ATP-binding site of anticancer targets with favorable interactions . This suggests that the compound could be used in the development of new anticancer drugs.

Future Directions

The potential of “1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” and similar compounds in pharmaceutical and therapeutic applications is an area of ongoing research . Their efficacy as anti-cancer agents has been noted, promoting work to synthesize a masked benzimidazole in a triazine ring as a new scaffold of a potential anti-cancer candidate .

properties

IUPAC Name

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOKNHVRVRMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587911
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

CAS RN

97627-27-5
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Aminopyridine (500 mg, 3.56 mmol) and 2,4,6-trichlorophenyl isocyanate (503.6 mg, 3.56 mmol 1.0 moleg), were dissolved in toluene, and the mixture was then stirred at 110° C. for 3 hr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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